molecular formula C13H8FNOS B6335586 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde CAS No. 1323192-63-7

5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde

Cat. No.: B6335586
CAS No.: 1323192-63-7
M. Wt: 245.27 g/mol
InChI Key: SQSXIZBIBKPMKH-UHFFFAOYSA-N
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Description

5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features a fluorine atom, a thiophene ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated indole derivative in the presence of a palladium catalyst.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent to form a carbon-carbon bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed

    Oxidation: 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carboxylic acid

    Reduction: 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Industrial Chemistry: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and OLEDs.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole-3-carbaldehyde: Lacks the thiophene ring, which may result in different electronic properties and reactivity.

    2-(Thiophen-3-yl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may affect its chemical stability and reactivity.

    5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine, which may influence its reactivity and applications.

Uniqueness

5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both a fluorine atom and a thiophene ring, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry, material science, and biological studies.

Properties

IUPAC Name

5-fluoro-2-thiophen-3-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNOS/c14-9-1-2-12-10(5-9)11(6-16)13(15-12)8-3-4-17-7-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSXIZBIBKPMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C3=CSC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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